molecular formula C14H13NO3 B15227593 (2,6-Dimethoxyphenyl)(pyridin-3-yl)methanone

(2,6-Dimethoxyphenyl)(pyridin-3-yl)methanone

Cat. No.: B15227593
M. Wt: 243.26 g/mol
InChI Key: KCJIEZHYAPNJNV-UHFFFAOYSA-N
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Description

(2,6-Dimethoxyphenyl)(pyridin-3-yl)methanone is an organic compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol . This compound is characterized by the presence of a dimethoxyphenyl group and a pyridinyl group connected through a methanone linkage. It is primarily used in research settings and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethoxyphenyl)(pyridin-3-yl)methanone typically involves the reaction of 2,6-dimethoxybenzaldehyde with pyridine-3-carboxylic acid under specific conditions. One common method involves the use of a base such as sodium hydroxide in an ethanol solution to facilitate the reaction . The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as this compound is primarily used for research purposes. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring high purity and yield through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethoxyphenyl)(pyridin-3-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce methylene derivatives .

Scientific Research Applications

(2,6-Dimethoxyphenyl)(pyridin-3-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,6-Dimethoxyphenyl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Dimethoxyphenyl)(pyridin-3-yl)methanone is unique due to the presence of both dimethoxyphenyl and pyridinyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

(2,6-dimethoxyphenyl)-pyridin-3-ylmethanone

InChI

InChI=1S/C14H13NO3/c1-17-11-6-3-7-12(18-2)13(11)14(16)10-5-4-8-15-9-10/h3-9H,1-2H3

InChI Key

KCJIEZHYAPNJNV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)C2=CN=CC=C2

Origin of Product

United States

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